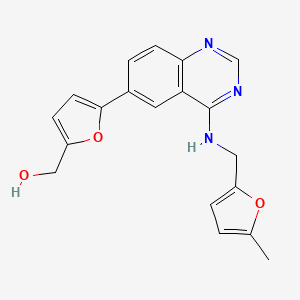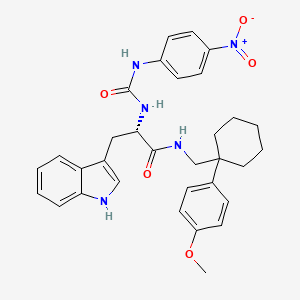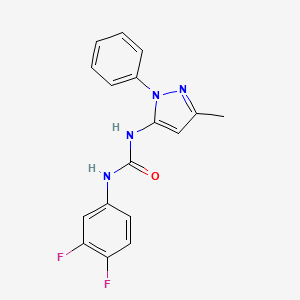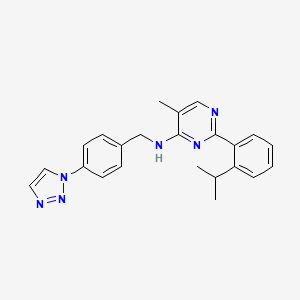
Mobocertinib
Descripción general
Descripción
Mobocertinib, sold under the brand name Exkivity, is used for the treatment of non-small cell lung cancer . It is a small molecule tyrosine kinase inhibitor structurally similar to osimertinib . Its molecular target is the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region .
Synthesis Analysis
This compound is a novel tyrosine kinase inhibitor (TKI) recently approved by the US FDA as a first-in-class small molecule therapeutic for EGFR ex20ins-positive NSCLC . When compared to osimertinib, a TKI indicated for the treatment of EGFR T790M-positive NSCLC, this compound differs only by the presence of an additional C5-carboxylate isopropyl ester group on the middle pyrimidine core .Molecular Structure Analysis
This compound has a molecular formula of C32H39N7O4 and a molar mass of 585.709 g·mol −1 . It has a complex structure with several functional groups including a pyrimidine core, an acrylamide side chain, and a C5-carboxylate isopropyl ester group .Chemical Reactions Analysis
This compound is an irreversible kinase inhibitor, forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .Physical And Chemical Properties Analysis
This compound has a molecular formula of C33H43N7O7S and a molecular weight of 681.809 . More detailed physical and chemical properties may be available in the safety data sheet provided by the manufacturer .Aplicaciones Científicas De Investigación
1. Tratamiento del cáncer de pulmón de células no pequeñas (CPNP) Mobocertinib es un nuevo inhibidor irreversible de la tirosina quinasa indicado para el tratamiento del cáncer de pulmón de células no pequeñas que presenta mutaciones de inserción en el exón 20 del EGFR {svg_1}. Ha sido aprobado por la FDA de EE. UU. como un fármaco terapéutico de molécula pequeña de primera clase para el CPNP positivo para EGFR ex20ins {svg_2}.
2. Orientación de las mutaciones de inserción en el exón 20 del EGFR Las mutaciones de inserción en el exón 20 del EGFR en el CPNP son insensibles a los inhibidores tradicionales de la tirosina quinasa del EGFR (TKI). This compound es el único TKI aprobado específicamente diseñado para atacar EGFR Ex20 {svg_3}.
Análisis de seguridad y eficacia en el mundo real
Se realizó un análisis internacional de seguridad y eficacia en el mundo real en pacientes con CPNP positivo para EGFR Ex20 inscritos en un programa de acceso temprano a this compound {svg_4}.
Estudios clínicos de eficacia y seguridad
Los estudios clínicos de eficacia y seguridad incluyen el estudio pivotal de fase I/II de escalada de dosis, expansión y extensión en pacientes con CPNP avanzado positivo para la mutación ex20ins del EGFR y otros tumores sólidos positivos para la mutación del EGFR/HER2 {svg_5}.
Comparación con la quimioterapia a base de platino
Un estudio aleatorizado de fase III comparó this compound en primera línea con quimioterapia a base de platino en CPNP positivo para EGFR ex20ins localmente avanzado o metastásico sin tratamiento previo {svg_6}.
Estrategia guiada por la estructura
Utilizando una estrategia iterativa guiada por la estructura, similar a la empleada en el desarrollo de otros TKI dirigidos, this compound se diseñó para inhibir potentemente las variantes oncogénicas que contienen mutaciones activadoras en el exón 20, con selectividad sobre el EGFR de tipo salvaje {svg_7}.
Estas aplicaciones demuestran el poder del diseño de fármacos basado en la estructura y los prometedores resultados terapéuticos del uso de enfoques de medicina de precisión en el manejo de tumores definidos molecularmente {svg_8}.
Mecanismo De Acción
Target of Action
Mobocertinib primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane receptor that regulates signaling pathways controlling cellular proliferation . Mutations in EGFR, specifically exon 20 insertion mutations, are associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, EGFR, by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . EGFR is essential for normal cellular functions, and mutations in EGFR’s kinase domain can cause dysregulation leading to NSCLC .
Pharmacokinetics
This compound has a median time to peak concentration in blood plasma of 4 hours, a mean elimination half-life of 18 hours, and a volume of distribution of 3509 L . The geometric mean absolute bioavailability of this compound is 36.7% . The majority of this compound-related material is covalently bound to plasma proteins . Renal excretion of unchanged drug is a very minor pathway of elimination .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of EGFR exon 20 insertion mutations, which are associated with NSCLC . This leads to a decrease in cellular proliferation, thereby exerting a therapeutic effect against NSCLC . In clinical trials, this compound demonstrated an objective response rate of 28% with a median duration of response of 15.8 months .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as St. John’s Wort, a potent CYP3A inducer, may decrease the efficacy of this compound . Additionally, the presence of brain metastasis can influence the median duration of treatment .
Safety and Hazards
The most common adverse reactions to mobocertinib are diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain . It also has warnings for QTc prolongation and Torsades de Pointes, interstitial lung disease/pneumonitis, cardiac toxicity, and diarrhea .
Análisis Bioquímico
Biochemical Properties
Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . This compound binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .
Cellular Effects
This compound has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, this compound exhibited antitumor activity against xenografts with EGFR exon 20 insertions .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords this compound high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .
Temporal Effects in Laboratory Settings
The overall response rate to this compound was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The recommended dosage of this compound is 160 mg orally once daily until disease progression or unacceptable toxicity .
Metabolic Pathways
It is known that this compound is a kinase inhibitor targeted against EGFR .
Transport and Distribution
This compound is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of this compound was approximately 3,509 L at steady-state .
Propiedades
IUPAC Name |
propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRSNUQCUDCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336749 | |
| Record name | Mobocertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |
| Record name | Mobocertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1847461-43-1 | |
| Record name | Mobocertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mobocertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mobocertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOBOCERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)


![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)
![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)

![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)
